molecular formula C13H18O2 B8311987 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one CAS No. 27185-77-9

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one

Cat. No. B8311987
M. Wt: 206.28 g/mol
InChI Key: OBHGOXFSRVNKBS-AATRIKPKSA-N
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Patent
US05952519

Procedure details

To a 50-mL 2-neck reaction flask fitted with an additional funnel and a reflux condenser connected to an apparatus similar to that described by Johnson and Schneider [Org. Synth., 30, 18 (1950)] so that the mixture in the flask could be protected from atmospheric moisture, et al. throughout the course of the reaction were added a Teflon-coated spin bar and 1.0 mL of dimethyl sulfoxide (HPLC-grade). After sweeping the system briefly with a stream of nitrogen gas, the flask was heated to a temperature of approximately 100° C. (external oil bath temperature: 100-102° C.). At that point, a solution of 3.81 g (17.7 mmoles) of pyridinium chlorochromate and 1.00 mL (4.91 mmoles) of beta-ionone (both of which reactants were purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 7.0 mL of HPLC-grade dimethyl sulfoxide was added dropwise to the reaction flask over a period of 30 minutes. This mixture was subsequently stirred at 100° C. for 12 hours. After cooling the mixture to room temperature, it was diluted with 50 mL of 2:2:1 (v/v/v) ether:hexane:dichloromethane, 50 g of crushed ice, and 125 mL of ice-cold 1 M aqueous sodium hydroxide. After swirling this mixture for several minutes, it was diluted with 150 mL of 15% (w/v) aqueous sodium chloride and the layers were separated. The organic layer was subsequently washed in successive order with 100 mL of 1:1 (v/v) 1 M aqueous NaOH: 15% (w/v) aqueous NaCl, two times with 50 mL portions of 1:1 (v/v) 2 M aqueous HCl: 15% (w/v) aqueous NaCl, 50 mL of 15% (w/v) aqueous NaCl, and 50 mL of saturated brine. The washed organic layer was then dried over anhydrous magnesium sulfate and subsequently filtered. Removal of the volatile organic solvents by evaporation at reduced pressure afforded 618 mg (61% yield) of the named diketone. The identity and purity of this compound were ascertained by comparison of its IR and proton NMR spectral properties with those previously reported for the same structure by E. Becher, et al., Helv. Chim. Acta, 64, 2419 (1981). For a more economical route to convert beta-ionone to the named diketone (the common name of which is 4-oxo-beta-ionone), see: Japanese patent 81,161,370 (Dec. 11, 1981), which is cited in Chem. Abstracts, 96, 199941t (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
199941t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one

Identifiers

REACTION_CXSMILES
CC1CCCC(C)(C)C=1/C=C/C(C)=O.[CH3:15][C:16]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]([CH3:24])([CH3:23])[C:17]=1/[CH:25]=[CH:26]/[C:27]([CH3:29])=[O:28]>>[O:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:17]1[C:18]([CH3:23])([CH3:24])[CH2:19][CH2:20][C:21](=[O:22])[C:16]=1[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
Step Two
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C
Step Four
Name
199941t
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one
Type
Smiles
O=C(C=CC1=C(C(CCC1(C)C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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